molecular formula C10H14N2O2 B1283820 2-(4-aminophenoxy)-N-ethylacetamide CAS No. 52547-49-6

2-(4-aminophenoxy)-N-ethylacetamide

Cat. No. B1283820
CAS RN: 52547-49-6
M. Wt: 194.23 g/mol
InChI Key: SWUUNYGVCQZKHM-UHFFFAOYSA-N
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Description

The compound "2-(4-aminophenoxy)-N-ethylacetamide" is a chemical entity that has been studied for its potential use in various applications, including as a precursor for pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and properties, which can be informative for understanding "2-(4-aminophenoxy)-N-ethylacetamide".

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from substituted phenols or aniline derivatives. For instance, the synthesis of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides involves starting from various 2-amino-nitrophenols and subsequent reactions with ((4-methylbenzenesulfonyl)amino)acetyl chloride derivative . Similarly, the synthesis of ethyl-2-(4-aminophenoxy)acetate, a related compound, is achieved by alkylation of 4-nitrophenol followed by selective reduction . These methods provide a framework for the synthesis of "2-(4-aminophenoxy)-N-ethylacetamide", which would likely involve similar steps of alkylation and reduction.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . For example, the structure of ethyl-2-(4-aminophenoxy)acetate was determined by X-ray crystallography and found to crystallize in the triclinic crystal system . These techniques would be applicable for determining the molecular structure of "2-(4-aminophenoxy)-N-ethylacetamide" as well.

Chemical Reactions Analysis

The papers discuss the reactivity of similar compounds, particularly in the context of forming hydrogen bonds. Variable temperature NMR experiments on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides provided evidence for intra- and intermolecular hydrogen bonding . The ability to form hydrogen bonds is significant as it can influence the compound's solubility, stability, and reactivity, which are important factors in drug design and synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their spectroscopic data and elemental analysis. The crystallographic studies provide insights into the unit cell parameters and the nature of non-covalent interactions within the crystal lattice . Additionally, quantum chemical parameters computed based on DFT calculations and experimental UV/Vis spectra contribute to understanding the electronic properties of these molecules . These analyses are crucial for predicting the behavior of "2-(4-aminophenoxy)-N-ethylacetamide" in various environments and its potential interactions with biological targets.

Scientific Research Applications

Environmental Applications

  • Advanced oxidation processes (AOPs) have been utilized to degrade acetaminophen, a compound related to 2-(4-aminophenoxy)-N-ethylacetamide, in aqueous media. The degradation pathways, by-products, and their biotoxicity were studied, contributing to environmental safety and water treatment technologies (Qutob et al., 2022).

Pharmacological Insights

  • The study of phenoxyacetic acid herbicides and chlorophenols, which share structural similarities with 2-(4-aminophenoxy)-N-ethylacetamide, has provided insights into their potential health risks and associations with diseases such as lymphoma, highlighting the importance of understanding chemical toxicology and safety (Kelly & Guidotti, 1989).

Biochemical Mechanisms

  • The interaction of similar compounds with biological systems, including their potential to induce oxidative stress, modulate enzyme activity, and affect cellular signaling pathways, has been a focus of research, contributing to our understanding of cellular biochemistry and the potential therapeutic or toxic effects of these chemicals (Zuanazzi et al., 2020).

properties

IUPAC Name

2-(4-aminophenoxy)-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-12-10(13)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUUNYGVCQZKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588158
Record name 2-(4-Aminophenoxy)-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-aminophenoxy)-N-ethylacetamide

CAS RN

52547-49-6
Record name 2-(4-Aminophenoxy)-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-aminophenoxy)-N-ethylacetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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